t-Butyl beta-chloropropionylcarbamate
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Overview
Description
T-Butyl beta-chloropropionylcarbamate, also known as BOC-Cl-PCA, is a chemical compound that is widely used in scientific research applications. It is a carbamate derivative that has a chloro group and a t-butyl group attached to the carbonyl carbon. BOC-Cl-PCA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mechanism of Action
T-Butyl beta-chloropropionylcarbamate acts as a carbamate protecting group for amino groups in peptide synthesis. It reacts with the amino group to form a stable carbamate linkage, which protects the amino group from further reactions. The carbamate group can be removed by treatment with acid, which regenerates the free amino group.
Biochemical and Physiological Effects:
This compound does not have any biochemical or physiological effects on its own. It is used as a reagent in synthetic reactions and does not interact with biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using t-Butyl beta-chloropropionylcarbamate in lab experiments are its high yield of synthesis, ease of purification, and versatility in synthetic reactions. The limitations of using this compound are its toxicity and the need for careful handling and disposal.
Future Directions
For the use of t-Butyl beta-chloropropionylcarbamate include its application in the synthesis of new carbamate derivatives of amino acids and peptides. It can also be used in the synthesis of new drugs and pharmaceuticals. The development of new methods for the removal of the carbamate protecting group is also an area of future research.
Scientific Research Applications
T-Butyl beta-chloropropionylcarbamate is widely used in scientific research as a reagent for the protection of amino groups in peptide synthesis. It is also used as a reagent for the synthesis of carbamate derivatives of amino acids and peptides. This compound is a versatile reagent that can be used in a variety of synthetic reactions.
Properties
120158-04-5 | |
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
tert-butyl N-(3-chloropropanoyl)carbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
QGCMSTMUCHUCCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
synonyms |
Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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